

Determining Bomedemstat Potency: Application Notes and Protocols for Cell-Based IC50 Assays

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Compound of Interest

Compound Name: *Bomedemstat hydrochloride*

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Introduction

Bomedemstat (formerly IMG-7289) is an investigational, orally available, small molecule that acts as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1).[1][2] LSD1 is a key epigenetic enzyme involved in the regulation of gene expression through the demethylation of histones, particularly H3K4 and H3K9.[1] This enzyme is crucial for the self-renewal of malignant hematopoietic stem cells and the differentiation of hematopoietic progenitors.[3] By inhibiting LSD1, Bomedemstat alters gene expression, leading to the inhibition of cancer cell proliferation and the induction of apoptosis.[1] Bomedemstat has shown clinical activity in myeloproliferative neoplasms (MPNs) such as essential thrombocythemia (ET) and myelofibrosis (MF).[4][5] Accurate determination of its half-maximal inhibitory concentration (IC50) is critical for understanding its potency and for the continued development of its therapeutic applications.

This document provides detailed protocols for determining the IC50 value of Bomedemstat in cell-based assays, guidance on data presentation, and visualizations of the experimental workflow and the targeted signaling pathway.

Data Presentation

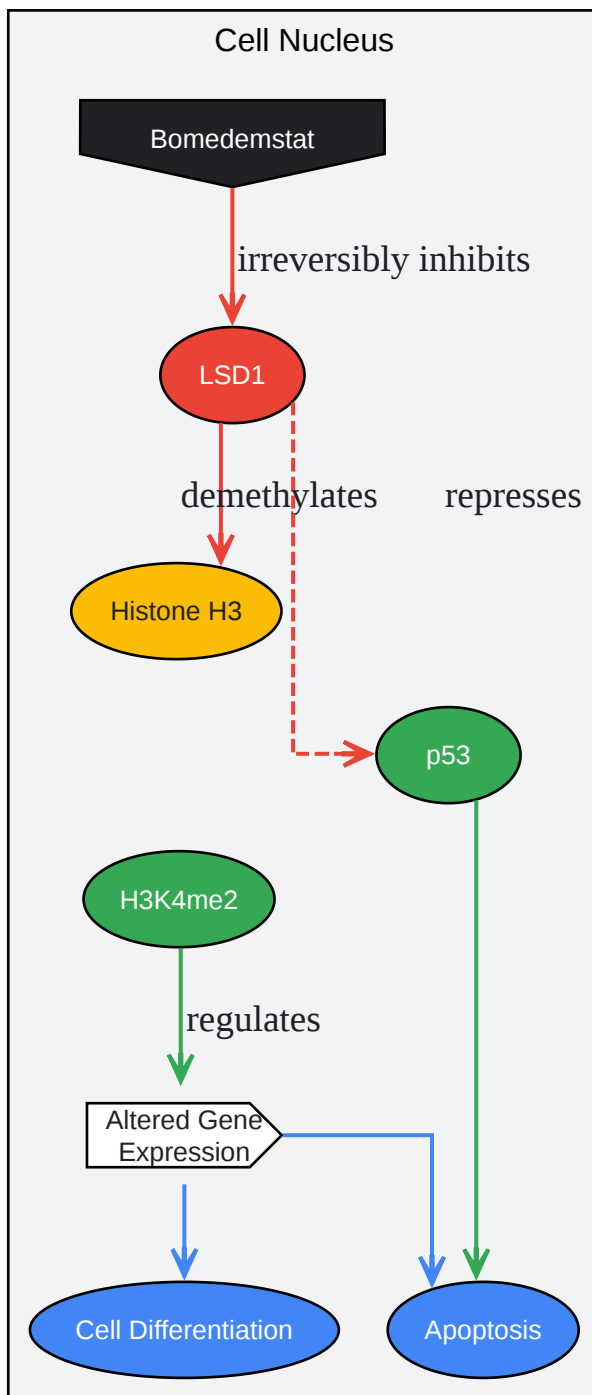
The potency of Bomedemstat has been characterized in both biochemical and cell-based assays. The following table summarizes the reported IC50 values.

Assay Type	Target/Cell Line	IC50 Value	Notes
Biochemical Assay	Recombinant LSD1	9.7 ± 4.0 nM	Time-dependent inhibition assay with a 30-minute pre-incubation.[6]
Biochemical Assay	Recombinant LSD1	56.8 nM	Irreversible inhibitor. [7]
HTRF Assay	Recombinant LSD1	57 nM	Homogeneous Time Resolved Fluorescence assay.
Cell Proliferation/Apoptosis	SET-2	Effective at 50 nM - 1 µM	SET-2 is a human megakaryoblastic cell line with a JAK2 V617F mutation, relevant to MPNs. Bomedemstat induced apoptosis and cell cycle arrest in this range after 96 hours of treatment.[1]

Signaling Pathway

Bomedemstat exerts its effects by inhibiting LSD1, a critical regulator of gene transcription. LSD1 is part of larger protein complexes that are recruited to specific gene promoters. By demethylating histone H3 on lysine 4 (H3K4me2/1) and lysine 9 (H3K9me2/1), LSD1 can either repress or activate gene expression, depending on the context. In hematopoietic stem and progenitor cells, LSD1 activity is essential for maintaining a block in differentiation. Inhibition of LSD1 by Bomedemstat leads to an increase in H3K4 and H3K9 methylation, which in turn alters the expression of genes involved in cell cycle progression, differentiation, and apoptosis. [1] For instance, in JAK2-mutant cells, Bomedemstat can increase the expression and methylation of the tumor suppressor p53, leading to apoptosis.[1]

Bomedemstat Mechanism of Action

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Caption: Bomedemstat inhibits LSD1, altering histone methylation and gene expression, leading to apoptosis and cell differentiation.

Experimental Protocols

The following are detailed protocols for determining the IC₅₀ value of Bomedemstat using common cell-based assays.

Protocol 1: Cell Viability Assay (Using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

- Myeloproliferative neoplasm-relevant cell line (e.g., SET-2, HEL, UKE-1)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Bomedemstat (IMG-7289)
- DMSO (vehicle control)
- 96-well, opaque-walled multiwell plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding:
 - Culture cells to a logarithmic growth phase.
 - Harvest and count the cells.
 - Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of complete medium.
 - Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

- Compound Preparation and Treatment:
 - Prepare a stock solution of Bomedemstat in DMSO (e.g., 10 mM).
 - Perform serial dilutions of Bomedemstat in complete medium to achieve final concentrations ranging from 0.1 nM to 10 μ M. A vehicle control (DMSO at the highest concentration used for the inhibitor) should also be prepared.
 - Add 10 μ L of the diluted compound or vehicle control to the respective wells.
 - Incubate the plate for 72-96 hours at 37°C and 5% CO₂.
- Assay Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Plot the dose-response curve with cell viability versus the log of Bomedemstat concentration.
 - Determine the IC₅₀ value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

Protocol 2: Target Engagement Assay (Western Blot for H3K4me2)

This protocol assesses the direct effect of Bomedemstat on its target, LSD1, by measuring the levels of dimethylated Histone H3 at lysine 4 (H3K4me2).

Materials:

- Cells treated with Bomedemstat and vehicle control
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

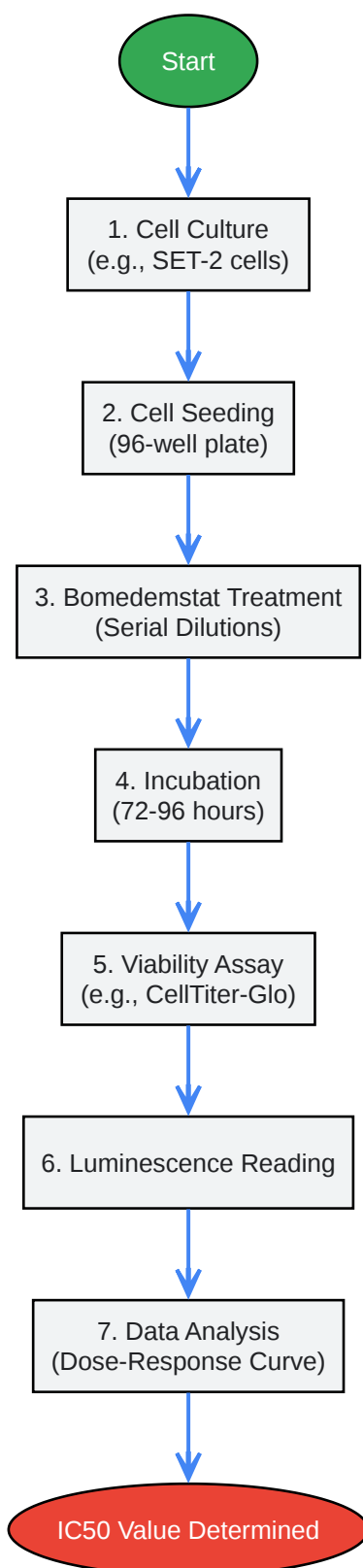
Procedure:

- Cell Treatment and Lysis:
 - Seed cells in a 6-well plate and treat with various concentrations of Bomedemstat (and a vehicle control) for 24-48 hours.
 - Wash cells with ice-cold PBS and lyse them in RIPA buffer.
 - Centrifuge the lysates to pellet cellular debris.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of the supernatants using a BCA assay.

- Normalize the protein concentrations for all samples.
- Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary anti-H3K4me2 antibody overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
 - Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
- Data Analysis:
 - Quantify the band intensities for H3K4me2 and total Histone H3.
 - Normalize the H3K4me2 signal to the total Histone H3 signal for each sample.
 - An increase in the H3K4me2 signal with increasing concentrations of Bomedemstat indicates target engagement.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC₅₀ of Bomedemstat in a cell-based assay.



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Caption: Workflow for determining Bomedemstat IC50 using a cell viability assay.

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